![molecular formula C36H39ClN4O4S B10752815 (S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid](/img/structure/B10752815.png)

(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GS-9822は、HIVの統合部位選択に大きく寄与する細胞共役因子であるLEDGF/p75の結合ポケットを標的とする、新規LEDGIN(レンズ上皮由来増殖因子阻害剤)です。 この化合物は、細胞培養においてブロックアンドロックの表現型を示し、HIVの統合と成熟を阻害する強力な抗ウイルス剤となります .

準備方法

GS-9822の合成経路と反応条件は、入手可能な文献では詳しく説明されていません。 この化合物は、特定の試薬と条件を含む一連の化学反応によって合成されることが知られています。 生体内製剤の調製方法は、化合物をジメチルスルホキシド(DMSO)に溶解し、ポリエチレングリコール(PEG300)、Tween 80、および蒸留水と混合することです .

化学反応の分析

GS-9822は、主にLEDGF/p75結合ポケットとの相互作用に焦点を当てて、さまざまな化学反応を起こします。 この化合物は、インテグラーゼ-LEDGF/p75相互作用を阻害し、HIV-1の統合を減少させます。 これらの反応から形成される主要な生成物は、ウイルスが活性化されていないか、または活性が低い形態です .

科学研究への応用

GS-9822は、特にHIV研究の分野において、科学研究に重要な応用があります。 HIVの潜伏状態を研究するために使用され、機能的治療戦略として使用されています。 この化合物は、HIVの統合と成熟を阻害する能力から、HIVの持続性メカニズムを理解し、潜在的な治療法を開発するための貴重なツールとなっています . さらに、GS-9822は、高いin vitro代謝安定性と有利な経口薬物動態プロファイルを備えているため、前臨床研究に適しています .

科学的研究の応用

GS-9822 has significant scientific research applications, particularly in the field of HIV research. It is used to study HIV latency and as a functional cure strategy. The compound’s ability to inhibit HIV integration and maturation makes it a valuable tool for understanding the mechanisms of HIV persistence and developing potential treatments . Additionally, GS-9822 has high in vitro metabolic stability and favorable oral pharmacokinetic profiles, making it suitable for preclinical research .

作用機序

GS-9822は、HIVの統合に重要な部位であるLEDGF/p75結合ポケットを標的とすることで効果を発揮します。 インテグラーゼ-LEDGF/p75相互作用を阻害することにより、GS-9822はHIVが宿主ゲノムに統合されるのを阻止し、ウイルス複製を抑制し、潜伏状態を促進します。 この作用機序は、LEDGINの初期効果と呼ばれています .

類似化合物の比較

GS-9822は、CX14442などの他のLEDGINと比較されます。 ほとんどのアッセイにおいて、GS-9822はCX14442よりも高い効力を示しています。 GS-9822のユニークな点は、臨床で達成可能なナノモル濃度で、ウイルス複製、インテグラーゼ-LEDGF/p75相互作用、統合部位、エピジェネティックな状況、即時潜伏状態、および潜伏状態の回復に対する複合効果を示す能力です . 他の類似の化合物には、ドルトグラビルとビクテグラビルが含まれ、これらは組み合わせ抗レトロウイルス療法で使用されるインテグラーゼ鎖転移阻害剤(INSTI)です .

類似化合物との比較

GS-9822 is compared with other LEDGINs, such as CX14442. In most assays, GS-9822 has shown greater potency than CX14442. The unique aspect of GS-9822 is its ability to demonstrate combined effects on viral replication, integrase-LEDGF/p75 interaction, integration sites, epigenetic landscape, immediate latency, and latency reversal at nanomolar concentrations achievable in the clinic . Other similar compounds include dolutegravir and bictegravir, which are integrase strand transfer inhibitors (INSTIs) used in combination antiretroviral therapy .

特性

分子式 |

C36H39ClN4O4S |

|---|---|

分子量 |

659.2 g/mol |

IUPAC名 |

(2S)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |

InChI |

InChI=1S/C36H39ClN4O4S/c1-20-16-27-33(30(21-6-9-24(37)10-7-21)29(20)32(35(42)43)45-36(2,3)4)46-34(38-27)23-8-11-28-26(17-23)31(39-40(28)5)22-12-14-41(15-13-22)25-18-44-19-25/h6-11,16-17,22,25,32H,12-15,18-19H2,1-5H3,(H,42,43)/t32-/m0/s1 |

InChIキー |

RRMWWVMCCINVHZ-YTTGMZPUSA-N |

異性体SMILES |

CC1=CC2=C(C(=C1[C@@H](C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C |

正規SMILES |

CC1=CC2=C(C(=C1C(C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B10752732.png)

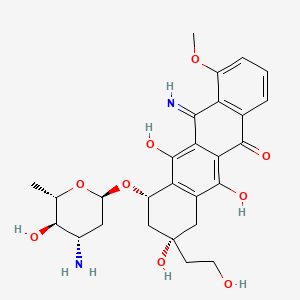

![(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B10752750.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752807.png)

![7-Fluoro-3-[(2-Fluoro-4-Iodophenyl)amino]-N-{[(2s)-2-Hydroxypropyl]oxy}furo[3,2-C]pyridine-2-Carboxamide](/img/structure/B10752837.png)

![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)

![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)